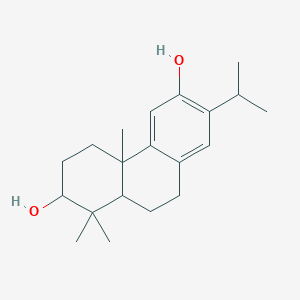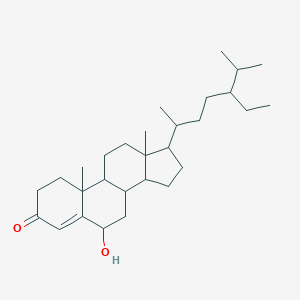![molecular formula C10H18O2 B198510 (1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol CAS No. 60761-00-4](/img/structure/B198510.png)
(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol” is a chemical compound with the molecular formula C10H18O2 . It is also known by other names such as 2-Hydroxy-1,8-cineole .
Molecular Structure Analysis
The molecular weight of this compound is 170.25 g/mol. The structure is a bicyclic compound with an oxygen atom incorporated in the ring .
Physical and Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 238.7±8.0 °C at 760 mmHg, and a flash point of 89.6±12.7 °C . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor .
Wissenschaftliche Forschungsanwendungen
Platelet Antiaggregating and Local Anesthetic Activities
- Omega-dialkylaminoalkyl ethers of 6-(benzyl or phenyl)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ol demonstrated strong platelet antiaggregating activity and local anesthetic activity, surpassing the efficacy of acetylsalicylic acid in these respects (Schenone et al., 1990).
Hypotensive and Antiarrhythmic Activities
- Derivatives of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-amine exhibited significant hypotensive activity in rats and were also reported to have effects on heart rate and antiarrhythmic activities (Mariani et al., 1986).
- Ester and N-substituted urethanes of 6-cis-dimethylamino-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-cis-ol showed significant hypotensive and bradycardic activity in rats, with some compounds demonstrating infiltration anesthesia and antiarrhythmic activity in mice (Bondavalli et al., 1984).
Phototoxicity and Potential as Sunscreens
- A series of 5-(arylmethylene)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ones were synthesized and identified as potential UVB or UVA sunscreens. These compounds generally exhibited low phototoxicity levels in vitro, indicating their potential application as sunscreens (Mariani et al., 1993).
Synthesis and Chemical Structure Analysis
- High-field NMR studies were conducted on (1s,4r,6s)-1,3,3-trimethyl-2-oxo-6-(2-oxopropyl)bicyclo[2.2.2]octane, providing detailed chemical shift assignments and insights into the stereochemical aspects of these molecules (Liu & Ralitsch, 1990).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of (1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol can be achieved through a multi-step synthesis starting from commercially available starting materials. The key steps in the synthesis pathway include the formation of the bicyclic ring system, introduction of the hydroxyl group, and the installation of the methyl groups.", "Starting Materials": [ "2-methyl-2-butene", "4-methylcyclohexene", "Formaldehyde", "Methanol", "Acetic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Sulfuric acid", "Sodium bicarbonate", "Magnesium sulfate", "Sodium sulfate" ], "Reaction": [ "Step 1: Synthesis of 2-methyl-2-butanol from 2-methyl-2-butene and formaldehyde via Prins reaction.", "Step 2: Synthesis of 2-methyl-2-butene-1,4-diol from 2-methyl-2-butanol and formaldehyde via Cannizzaro reaction.", "Step 3: Synthesis of 1,4-cyclohexanedione from 4-methylcyclohexene and sulfuric acid via Diels-Alder reaction.", "Step 4: Synthesis of 6-hydroxy-1,4-cyclohexanedione from 1,4-cyclohexanedione and sodium hydroxide via hydrolysis reaction.", "Step 5: Synthesis of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-one from 2-methyl-2-butene-1,4-diol and 6-hydroxy-1,4-cyclohexanedione via intramolecular aldol condensation reaction.", "Step 6: Synthesis of (1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol from 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-one and sodium borohydride via reduction reaction." ] } | |
CAS-Nummer |
60761-00-4 |
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
(4R,6S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ol |
InChI |
InChI=1S/C10H18O2/c1-9(2)7-4-5-10(3,12-9)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8+,10?/m1/s1 |
InChI-Schlüssel |
YVCUGZBVCHODNB-HHCGNCNQSA-N |
Isomerische SMILES |
CC1([C@@H]2CCC(O1)([C@H](C2)O)C)C |
SMILES |
CC1(C2CCC(O1)(C(C2)O)C)C |
Kanonische SMILES |
CC1(C2CCC(O1)(C(C2)O)C)C |
Aussehen |
Oil |
| 60761-00-4 | |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B198988.png)


